Dihydro-2H-pyran-3(4H)-one
Overview
Description
Dihydro-2H-pyran-3(4H)-one is a heterocyclic compound that is a structural constituent of various natural and synthetic compounds. It is known for its presence in a wide range of biological activities and is used in medicinal and pharmaceutical chemistry. The compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, with two of the carbon atoms being part of a double bond in the case of 2H-pyran derivatives .
Synthesis Analysis
The synthesis of dihydro-2H-pyran derivatives can be achieved through various methods. One approach involves a four-component reaction of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate, leading to the formation of 3,4-dihydro-2H-pyrans . Another method includes the cyclization of alpha,beta-unsaturated 1,3-diketones in an acidic aqueous medium to form 2,3-dihydro-4H-pyran-4-ones . Additionally, Pd/Cu-catalyzed reactions of alpha,beta-unsaturated thioesters with propargyl alcohols have been used to synthesize 2,3-dihydrothiopyran-4-one derivatives . A green synthesis approach using nano crystalline ZnO as a catalyst in aqueous alcoholic medium has also been reported for the synthesis of fully decorated 4H-pyran scaffolds .
Molecular Structure Analysis
The molecular structure of dihydro-2H-pyran-3(4H)-one derivatives is confirmed through various spectroscopic techniques such as IR, 1H- and 13C-NMR, and EI-MS. Quantum-chemical calculations using ab initio DFT B3LYP method have been performed to determine stable conformations, revealing that the stable conformers are in the "chair" conformation with different orientations of the hydroxymethyl substituents . The structural diversity of these compounds allows for a wide range of chemical modifications and reactivity, which is essential for their application in medicinal chemistry .
Chemical Reactions Analysis
Dihydro-2H-pyran-3(4H)-one and its derivatives undergo various chemical reactions. For instance, the synthesis of 3,4-dihydro-2H-pyrans can involve Michael addition as a key step . The formation of 2,3-dihydro-4-pyridinones from alpha,beta-unsaturated 1,3-diketones involves an initial 1,4-addition of an amine . Tandem Knoevenagel–Michael reactions followed by cyclization have been utilized to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones . These reactions highlight the versatility and reactivity of dihydro-2H-pyran-3(4H)-one derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydro-2H-pyran-3(4H)-one derivatives are influenced by their molecular structure. The presence of hydroxymethyl groups and the conformation of the pyran ring affect properties such as solubility, boiling point, and reactivity. The dipole moments of the conformers can indicate the stability and reactivity of the compound . The ability to form intramolecular hydrogen bonds can also influence the physical properties and chemical behavior of these molecules . The high yields and functional group tolerance in their synthesis suggest that these compounds have significant potential for further functionalization and application in various fields .
Scientific Research Applications
Eco-Friendly Synthesis of Heterocyclic Compounds
A study by Brahmachari and Banerjee (2014) described an eco-friendly and efficient method for synthesizing various functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, using commercially available urea as an organo-catalyst. This method is significant for pharmaceutical research due to the pharmacological interest in these compounds (Brahmachari & Banerjee, 2014).
Green Synthesis Methods
Bhattacharyya et al. (2012) developed a green protocol for synthesizing 4H-pyran scaffolds through a one-pot, multi-component reaction. This method, using nano-structured ZnO as a catalyst, offers an environmentally friendly approach to obtaining a wide range of functionalized compounds (Bhattacharyya et al., 2012).
Formation of Aminoreductones
Knerr, Pischetsrieder, and Severin (1994) investigated the formation of aminoreductones from glucose under Maillard reaction conditions. They found that heating glucose in the presence of primary amines leads to the formation of 5-hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-one, highlighting the importance of these reactions in food chemistry (Knerr, Pischetsrieder, & Severin, 1994).
Organometallic Applications
Schlosser and Schneider (1979) explored the metalation of pyrans, including dihydropyridines. Their research provides insights into the behavior of 4H-pyrans towards organometallic reagents, which is critical for developing new synthetic methodologies in organic chemistry (Schlosser & Schneider, 1979).
Cyclization of Alpha, Beta-Unsaturated 1,3-Diketones
MacDonald and Burnell (2009) reported on the cyclization of alpha, beta-unsaturated 1,3-diketones to form 2,3-dihydro-4H-pyran-4-ones. Their findings contribute to the understanding of reactions crucial for synthesizing various organic compounds, particularly in medicinal chemistry (MacDonald & Burnell, 2009).
Homogeneous Catalysis in Water
Khazaei et al. (2015) demonstrated the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing 4H-pyran derivatives in water. This research is significant for its application in green chemistry and the synthesis of complex organic compounds (Khazaei et al., 2015).
Safety And Hazards
properties
IUPAC Name |
oxan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUUZIAJVSGYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178015 | |
Record name | 2H-Pyran-3(4H)-one, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-2H-pyran-3(4H)-one | |
CAS RN |
23462-75-1 | |
Record name | 2H-Pyran-3(4H)-one, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-3(4H)-one, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-2H-pyran-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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